Product packaging for ethyl 3-amino-1H-indene-2-carboxylate(Cat. No.:)

ethyl 3-amino-1H-indene-2-carboxylate

Cat. No.: B1500906
M. Wt: 203.24 g/mol
InChI Key: ZUNOIRNWSIBABV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound ethyl 3-amino-1H-indene-2-carboxylate is formally named according to IUPAC guidelines as This compound. This designation follows the bicyclic indene numbering system, where the carboxylate ester occupies position 2, and the amino group resides at position 3 of the fused aromatic system.

Table 1: Synonyms and registry identifiers

Identifier Type Value Source
CAS Registry Number 195067-13-1
Molecular Formula C₁₂H₁₃NO₂
Common Synonyms Ethyl 3-aminoindene-2-carboxylate; 3-Amino-1H-indene-2-carboxylic acid ethyl ester
SMILES Notation CCOC(=O)C1=C(c2ccccc2C1)N

The compound’s registry in databases such as PubChem and ChemSpider confirms its structural uniqueness among indene derivatives. Its synonymy with 1H-Indene-2-carboxylic acid, 3-amino-, ethyl ester reflects alternative naming conventions prioritizing functional group positions.

Molecular Architecture and Stereochemical Analysis

X-ray Crystallographic Determination of Molecular Geometry

While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insight. For example, ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS 136834-79-2) exhibits a bicyclic scaffold with a planar indene core and substituents in equatorial orientations. Computational models predict similar geometry for the title compound, with the amino group inducing slight pyramidalization at C3 due to sp³ hybridization.

Key Structural Features:
  • Bicyclic framework : Fused benzene and cyclopentene rings.
  • Substituent positions : Carboxylate ester (C2), amino group (C3).
  • Bond angles : C2-C3-N bond angle approximates 109.5°, consistent with tetrahedral nitrogen.

NMR Spectroscopic Confirmation of Tautomeric Forms

¹H and ¹³C NMR data for related compounds, such as methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate , reveal distinct proton environments. For instance:

  • Aromatic protons resonate at δ 7.2–7.4 ppm (multiplet, 4H).
  • Ethoxy group signals appear at δ 1.3 ppm (triplet, CH₃) and δ 4.2 ppm (quartet, CH₂).
  • The amino proton signal (δ 2.1 ppm) exhibits broadening due to tautomeric exchange between amine and imine forms.

For this compound, similar tautomerism is anticipated, with equilibrium favoring the amine form in polar solvents.

Comparative Structural Analysis with Related Indene Derivatives

Table 2: Structural comparison with selected indene carboxylates

Compound Name Substituents Molecular Formula Key Structural Difference
This compound -NH₂ (C3), -COOEt (C2) C₁₂H₁₃NO₂ Amino group at C3
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate -NH₂ (C2), saturated C2–C3 bond C₁₂H₁₆ClNO₂ Reduced C2–C3 bond; hydrochloride salt
Methyl 2-methyl-3-oxo-1H-indene-2-carboxylate -COOMe (C2), =O (C3) C₁₂H₁₂O₃ Ketone at C3; methyl ester at C2

Key Observations:

  • Electronic effects : The amino group in this compound enhances electron density at C3, altering reactivity compared to ketone-bearing analogs.
  • Steric profile : Substituents at C2 (carboxylate) and C3 (amino) create a sterically congested environment, influencing intermolecular interactions.
  • Conformational flexibility : Unlike saturated derivatives (e.g., dihydroindenes), the aromatic system restricts rotation about the C2–C3 bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B1500906 ethyl 3-amino-1H-indene-2-carboxylate

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 3-amino-1H-indene-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,2,7,13H2,1H3

InChI Key

ZUNOIRNWSIBABV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C1)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Ethyl 3-amino-1H-indene-2-carboxylate has been investigated for its potential in cancer treatment. Research indicates that compounds with similar structures can inhibit proteins involved in cancer progression, such as inhibitors of apoptosis proteins (IAPs). These proteins are often overexpressed in various cancers, including breast, colon, and pancreatic cancers. Compounds derived from indene frameworks have shown promise in promoting apoptosis in cancer cells by degrading IAP proteins, thereby sensitizing these cells to apoptotic signals .

Case Study: DDR1 Inhibition
A series of studies have focused on the development of selective discoidin domain receptor 1 (DDR1) inhibitors based on indene derivatives. One compound demonstrated a Kd value of 5.9 nM against DDR1 and effectively suppressed collagen-induced signaling pathways associated with pancreatic cancer . This highlights the therapeutic potential of this compound in targeting specific molecular pathways involved in cancer metastasis.

Synthetic Applications

2.1 Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it suitable for the development of new compounds with enhanced biological activities. For example, it can be used in the synthesis of β-enamino esters through reactions with β-keto esters, which have been shown to yield products with high enantioselectivity .

3.1 Interaction Studies

Research has indicated that this compound and its derivatives can selectively interact with biological targets, such as receptors involved in cell signaling pathways. The ability to modify its structure allows for the optimization of binding affinities and biological activities, making it a valuable compound for drug development .

Chemical Reactions Analysis

Acylation Reactions

The amino group undergoes nucleophilic acylation with electrophilic reagents:

  • Acetylation : Reacts with acetic anhydride under basic conditions (e.g., NaOAc) to form N-acetyl derivatives (e.g., ethyl 3-acetamido-1H-indene-2-carboxylate) .

  • Benzoylation : Forms N-benzoyl derivatives using benzoyl chloride in the presence of pyridine.

Condensation Reactions

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines. For example, condensation with benzaldehyde produces 3-(N-benzylideneamino)-1H-indene-2-carboxylate .

  • Multicomponent Reactions : Participates in Ugi and Passerini reactions, forming fused heterocycles like pyrrolo[2,3-c]carbazoles .

Hydrolysis

  • Acidic Hydrolysis : Yields 3-amino-1H-indene-2-carboxylic acid when treated with HCl or H₂SO₄.

  • Basic Hydrolysis : Forms the corresponding carboxylate salt under NaOH or KOH conditions.

Transesterification

Reacts with alcohols (e.g., methanol) in the presence of acid catalysts to produce methyl esters.

Intramolecular Cyclizations

  • Pyrrole Formation : Heating with α,β-unsaturated carbonyl compounds (e.g., cyclohexane-1,3-dione) in the presence of SnO₂ quantum dots yields pyrrolo[2,3-c]carbazoles (82% yield) .

  • Pyridine Derivatives : Reacts with ethyl vinyl ether via imino Diels–Alder reactions to form pyrido[3,2-b]carbazoles in ionic liquid media .

Intermolecular Cyclizations

  • Thiazole Synthesis : Combines with thioglycolic acid to form thiazolo[4,5-b]carbazoles under reflux conditions .

Electrophilic Aromatic Substitution

The indene ring undergoes regioselective substitutions due to amino group activation:

  • Nitration : Reacts with HNO₃ in dichloroethane at 0°C to introduce nitro groups at the C-4 position .

  • Halogenation : Electrophilic bromination using Br₂/FeBr₃ occurs at the C-2 position .

Copper-Catalyzed Difluoromethylthiolation

  • Reacts with hypervalent iodonium ylides (e.g., 1b ) in the presence of Cu(OTf)₂ to introduce SCF₂H groups at the β-position of the enamine system (up to 89% yield) .

  • Mechanism involves carbene intermediates and thioperoxoate formation .

Palladium-Catalyzed Cross-Coupling

  • Participates in Buchwald–Hartwig amination with aryl halides (e.g., 5-bromopyrimidine) to form aryl-substituted indene derivatives .

Oxidation

  • Side-Chain Oxidation : The indene ring undergoes epoxidation with m-CPBA, forming epoxide derivatives .

Reduction

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines .

Table 1: Key Reactions and Conditions

Reaction Type Reagents/Conditions Product Yield Ref
AcylationAc₂O, NaOAc, ΔN-Acetyl derivative75–85%
Schiff Base FormationBenzaldehyde, toluene, Δ3-(N-Benzylideneamino) derivative68%
Cyclization (Pyrrole)SnO₂ QDs, cyclohexane-1,3-dionePyrrolo[2,3-c]carbazole82%
DifluoromethylthiolationCu(OTf)₂, 1b , [Bmin]BF₄β-SCF₂H-enamino ester89%

Table 2: Electrophilic Substitution Sites

Position Reactivity Example Reaction
C-2ModerateBromination (Br₂/FeBr₃)
C-4HighNitration (HNO₃/DCE)

Mechanistic Insights

  • The amino group’s mesomeric effect activates C-2 and C-4 for electrophilic attack, with C-4 being more reactive than C-2 .

  • Copper-catalyzed reactions proceed via carbene intermediates, leading to thioperoxoate electrophiles .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and ring systems, significantly altering their chemical and physical properties. The table below summarizes critical

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Ethyl 3-amino-1H-indene-2-carboxylate Not available C₁₂H₁₃NO₂ ~203.24 Amino at position 3, ester at position 2, unsaturated indene core
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate HCl 136834-79-2 C₁₂H₁₆ClNO₂ 241.72 Amino at position 2, hydrochloride salt, saturated dihydroindene core
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate HCl 1312603-46-5 C₁₂H₁₆ClNO₂ 241.72 Amino at position 1, hydrochloride salt, saturated dihydroindene core
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate 945655-38-9 C₁₇H₁₆N₂O₂ 280.33 Indole ring system, phenyl group at position 2, amino at position 6

Structural Insights :

  • Positional Isomerism: The amino group's position (1, 2, or 3) impacts electronic distribution and hydrogen-bonding capacity.
  • Ring System Differences : Indole derivatives (e.g., ) exhibit aromaticity and π-π stacking capabilities due to their nitrogen-containing heterocycle, unlike indene-based compounds. This difference influences applications in drug design, where indoles are common in serotonin analogs .

Pharmacological and Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., and ) exhibit higher water solubility than free bases, crucial for bioavailability in drug formulations .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-amino-1H-indene-2-carboxylate typically involves:

  • Formation of the indene skeleton with appropriate substitution.
  • Introduction of the ester group at the 2-position.
  • Amination at the 3-position, often via intermediate β-ketoesters or β-enamino esters.

The preparation methods are often carried out under controlled conditions with catalysts or reagents that facilitate selective functionalization.

Preparation via β-Ketoester and Enamine Intermediates

A prominent approach involves the synthesis of β-enamino esters from β-ketoesters, which are then transformed to the target compound.

Procedure Highlights:

  • Starting materials: β-ketoester (such as ethyl 1-oxo-1H-indene-2-carboxylate) and an amine.
  • Catalyst: Zinc acetate (20 mol%) in methanol.
  • Conditions: Reflux under nitrogen atmosphere for 16–64 hours.
  • Workup: Concentration under reduced pressure followed by purification using column chromatography with ethyl acetate/hexane mixtures.

This method yields β-enamino esters that can be further functionalized to introduce the amino group at the 3-position, resulting in this compound or its derivatives.

Electrophilic Amination and Difluoromethylthiolation

In advanced synthetic routes, copper-catalyzed carbene generation and electrophilic difluoromethylthiolation have been reported, which involve:

  • Reaction of β-enamino esters with electrophilic reagents such as difluoromethanesulfonyl hypervalent iodonium ylides.
  • Formation of intermediates like oxathiirene-2-oxide and sulfoxides, which rearrange to thioperoxoates.
  • Subsequent hydrolysis under acidic conditions to release the amino-functionalized β-keto esters.

Though this method is more specific to difluoromethylthiolated compounds, the underlying enamine preparation and functionalization steps are relevant to the synthesis of this compound derivatives.

Alternative Synthetic Routes via Amination of Indene Derivatives

Other methods involve the direct amination of indene derivatives or their carboxylate esters through:

  • Halogen-substituted indanone-based enamines.
  • Use of chiral amine auxiliaries to control stereochemistry.
  • Buchwald–Hartwig amination for coupling amines to halogenated indene carboxylates (though more common in related indene carboxamide compounds).

These methods provide flexibility in introducing various amino substituents at the 3-position, often with moderate to good yields and stereocontrol.

Process Optimization and Solvent Effects

Patent literature reveals process optimization for related indene derivatives, emphasizing:

  • Replacement of dichloromethane with n-hexane as solvent to improve environmental and safety profiles.
  • Use of catalysts such as quinones and diamines (e.g., 1,4-benzoquinone and cyclohexanediamine) in specific ratios.
  • Controlled addition of benzylamine and tert-butyl peroxide for selective functionalization.
  • Drying agents like anhydrous magnesium sulfate or sodium chloride to ensure low water content during reactions.

Though these methods target 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl esters, the principles of solvent choice, catalyst system, and reagent addition are applicable to the preparation of this compound.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Reaction Type Yield/Notes Reference
β-Ketoester + Amine + Zn(OAc)2 β-ketoester, amine, zinc acetate, methanol, reflux 16–64 h Enamine formation + amination Purification by chromatography; moderate to good yields
Copper-catalyzed electrophilic difluoromethylthiolation β-enamino ester, difluoromethanesulfonyl iodonium ylide, Cu catalyst Carbene generation, electrophilic substitution Complex mechanism, yields vary, chiral amine recovery possible
Halogen-substituted indanone enamines Halogenated substrates, chiral amines Amination with stereocontrol Compatible with various substitutions
Solvent and catalyst optimization n-Hexane solvent, quinones, cyclohexanediamine, benzylamine Catalyzed functionalization Improved environmental profile and selectivity

Q & A

Q. What are the established synthetic routes for ethyl 3-amino-1H-indene-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of indene carboxylates typically involves cyclization or condensation reactions. For example:

  • Step 1: Start with substituted indenone precursors (e.g., 6-trifluoromethyl-2,3-dihydro-1H-inden-1-one) and react with activated esters like 2-methylallyl groups under acidic conditions to form carboxylate derivatives (71% yield, as in ).
  • Step 2: Purification via column chromatography (e.g., pentane:ethyl acetate = 9:1, RF 0.25) and characterization by melting point (Mp: 56.7–59.2°C) and ¹H NMR (400 MHz, Chloroform-d) to confirm tautomeric ratios (e.g., ketone/enol 0.5:1 in ).
    Key Factors: Solvent polarity, temperature, and stoichiometry of nucleophiles (e.g., 2-methylallyl groups) critically impact yield and product stability .

Q. How can spectroscopic data (e.g., NMR, IR) validate the structure of this compound?

Methodological Answer:

  • ¹H NMR: Analyze aromatic proton signals (δ 7.60–7.69 ppm for indene protons) and ester/amine substituents (e.g., δ 4.63 ppm for methylene groups in ). Tautomerism (keto-enol) may split signals, requiring integration for ratio determination .
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for esters) and NH₂ vibrations (~3300–3500 cm⁻¹).
  • Mass Spectrometry: Use high-resolution MS to verify molecular weight (e.g., C₁₀H₉NO₃ has a theoretical MW of 191.18, as in ).

Advanced Research Questions

Q. How do substituents on the indene ring (e.g., trifluoromethyl, bromo) affect the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃, -Br): Enhance electrophilicity at the indene core, enabling Suzuki-Miyaura couplings. For example, bromo-substituted derivatives (e.g., 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in ) can react with arylboronic acids under Pd catalysis.
  • Experimental Design: Optimize catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (DMF/H₂O) to minimize dehalogenation side reactions. Monitor via TLC (RF values) and HPLC .

Q. What strategies resolve contradictions in tautomerism (keto-enol) observed in NMR data for this compound derivatives?

Methodological Answer:

  • Variable-Temperature NMR: Perform experiments at low temperatures (−40°C) to slow tautomeric interconversion and resolve split signals (e.g., as in ).
  • Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental δ values.
  • Control Experiments: Synthesize analogs with blocked enol sites (e.g., methyl protection) to isolate individual tautomers .

Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., kinase inhibitors)?

Methodological Answer:

  • Step 1: Introduce bioisosteres (e.g., pyrimidine or thiazole rings) via Huisgen cycloaddition or nucleophilic substitution (e.g., uses thiourea derivatives for heterocycle formation).
  • Step 2: Assess biological activity via enzymatic assays (e.g., IC₅₀ measurements against kinase targets) and correlate with electronic properties (Hammett σ values) .

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